3,5-Difluoronitrobenzene
3,5-Difluoronitrobenzene
Molecular structure of 3,5-difluoronitrobenzene was studied by gas-phase electron diffraction, MP2 ab initio and by B3LYP density functional calculations.
Brand Name:
Vulcanchem
CAS No.:
2265-94-3
VCID:
VC20854029
InChI:
InChI=1S/C6H3F2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
SMILES:
C1=C(C=C(C=C1F)F)[N+](=O)[O-]
Molecular Formula:
C6H3F2NO2
Molecular Weight:
159.09 g/mol
3,5-Difluoronitrobenzene
CAS No.: 2265-94-3
Cat. No.: VC20854029
Molecular Formula: C6H3F2NO2
Molecular Weight: 159.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Molecular structure of 3,5-difluoronitrobenzene was studied by gas-phase electron diffraction, MP2 ab initio and by B3LYP density functional calculations. |
|---|---|
| CAS No. | 2265-94-3 |
| Molecular Formula | C6H3F2NO2 |
| Molecular Weight | 159.09 g/mol |
| IUPAC Name | 1,3-difluoro-5-nitrobenzene |
| Standard InChI | InChI=1S/C6H3F2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H |
| Standard InChI Key | AUQBBDWDLJSKMI-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1F)F)[N+](=O)[O-] |
| Canonical SMILES | C1=C(C=C(C=C1F)F)[N+](=O)[O-] |
| Boiling Point | 176.5 °C |
| Melting Point | 17.0 °C |
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